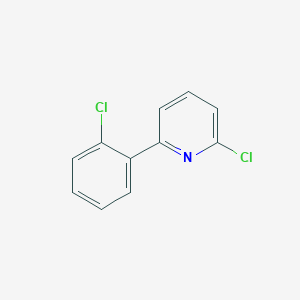

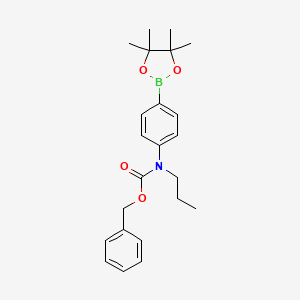

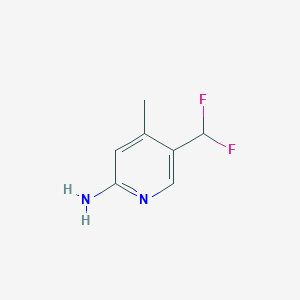

![molecular formula C17H12N2O2S2 B2942405 N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide CAS No. 922385-18-0](/img/structure/B2942405.png)

N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide, also known as BFTC, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. BFTC is a heterocyclic compound that contains a benzothiazole ring, a furan ring, and a thiophene ring. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in scientific research.

Scientific Research Applications

Synthesis and Reactivity

N-(1-Naphthyl)furan-2-carboxamide, a related compound, was synthesized and further treated to obtain corresponding thioamide and then oxidized to synthesize 2-(furan-2-yl)benzo[e][1,3]benzothiazole. This compound was subjected to various electrophilic substitution reactions, highlighting its reactivity and potential for derivative synthesis (Aleksandrov et al., 2017).

Cytotoxic Evaluation as Potential EGFR Inhibitors

A series of benzo[d]thiazole-2-carboxamide derivatives, including compounds structurally similar to the query compound, were designed and synthesized. These compounds were evaluated for cytotoxicity against cancer cell lines. Some showed moderate to excellent potency, implying their potential as epidermal growth factor receptor inhibitors (Zhang et al., 2017).

Electrophilic Substitution Reactions

Another related compound, N-(1,3-benzothiazol-6-yl)furan-2-carboxamide, was synthesized and subjected to electrophilic substitution reactions. This study illustrates the versatility of such compounds in undergoing various chemical modifications, which is crucial for developing new pharmaceuticals or materials (Aleksandrov et al., 2021).

Antimicrobial Evaluation

Furan/thiophene-1,3-benzothiazin-4-one hybrids, structurally related to the query compound, were designed and synthesized. Their in vitro antimicrobial activities were evaluated, showing good activity against various bacteria and yeasts. This highlights the potential of such compounds in antimicrobial applications (Popiołek et al., 2016).

Thromboxane Synthetase Inhibition

Compounds including benzo[b]thiophene, structurally similar to the query compound, were prepared and showed activity as TxA2 synthetase inhibitors. This suggests potential therapeutic applications in conditions where thromboxane synthesis modulation is beneficial (Cross et al., 1986).

Palladium-Catalyzed Cross-Coupling

The query compound’s related structures, such as benzothiazole, were involved in palladium-catalyzed cross-coupling reactions, demonstrating the compound's utility in advanced organic synthesis and material science applications (Qiao et al., 2014).

properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O2S2/c20-16(15-8-4-10-22-15)19(11-12-5-3-9-21-12)17-18-13-6-1-2-7-14(13)23-17/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANDECALLONGLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CO3)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

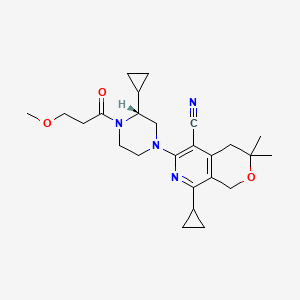

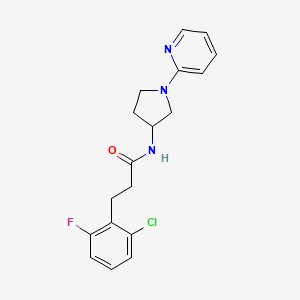

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-isopropylphenyl)propanamide](/img/structure/B2942334.png)

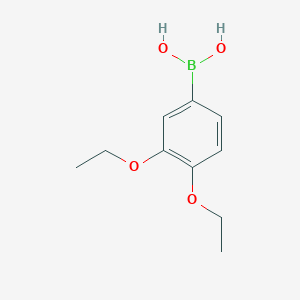

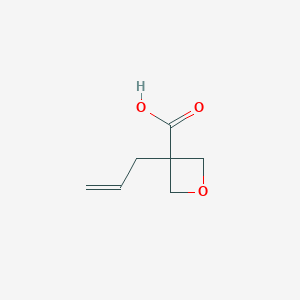

![[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2942335.png)

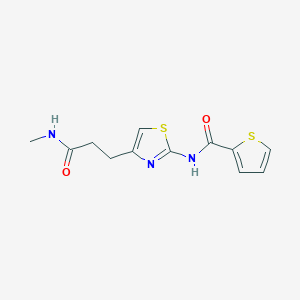

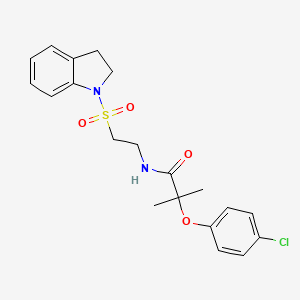

![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2942341.png)